molecular formula C12H7N5O8 B12661632 2,4,6-Trinitro-N-(4-nitrophenyl)aniline CAS No. 38417-97-9

2,4,6-Trinitro-N-(4-nitrophenyl)aniline

Katalognummer: B12661632
CAS-Nummer: 38417-97-9
Molekulargewicht: 349.21 g/mol
InChI-Schlüssel: XPASUWOQXAHESL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trinitro-N-(4-nitrophenyl)aniline is a nitroaromatic compound known for its applications in various fields, including medicinal chemistry and materials science. Nitroaromatic compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring, which imparts unique chemical and physical properties to the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-(4-nitrophenyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the explosive nature of nitro compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trinitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitro-N-(4-nitrophenyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline in biological systems involves the induction of apoptosis (programmed cell death) in cancer cells. The compound increases the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to cell death. This mechanism is crucial for its potential use as an antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

38417-97-9

Molekularformel

C12H7N5O8

Molekulargewicht

349.21 g/mol

IUPAC-Name

2,4,6-trinitro-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H

InChI-Schlüssel

XPASUWOQXAHESL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.